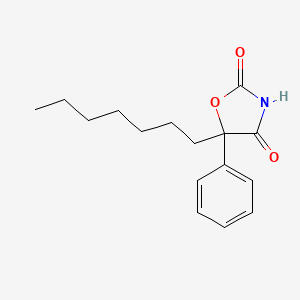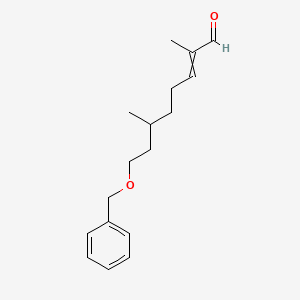
8-(Benzyloxy)-2,6-dimethyloct-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzyloxy)-2,6-dimethyloct-2-enal is an organic compound that features a benzyloxy group attached to an octenal backbone
Preparation Methods
The synthesis of 8-(Benzyloxy)-2,6-dimethyloct-2-enal can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with benzyl bromide under basic conditions to form the benzyloxy derivative. This intermediate can then be subjected to further reactions to introduce the dimethyloctenal moiety. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
8-(Benzyloxy)-2,6-dimethyloct-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
8-(Benzyloxy)-2,6-dimethyloct-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-2,6-dimethyloct-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in covalent bonding or reversible interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
8-(Benzyloxy)-2,6-dimethyloct-2-enal can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Lacks the benzyloxy group but shares the quinoline backbone.
8-Benzyloxyquinoline: Similar structure but without the dimethyloctenal moiety.
2,6-Dimethyloct-2-enal: Lacks the benzyloxy group but shares the octenal backbone.
The uniqueness of this compound lies in its combination of the benzyloxy group and the dimethyloctenal moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
503843-91-2 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2,6-dimethyl-8-phenylmethoxyoct-2-enal |
InChI |
InChI=1S/C17H24O2/c1-15(7-6-8-16(2)13-18)11-12-19-14-17-9-4-3-5-10-17/h3-5,8-10,13,15H,6-7,11-12,14H2,1-2H3 |
InChI Key |
ZTHPXRIXGXSZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C=O)CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


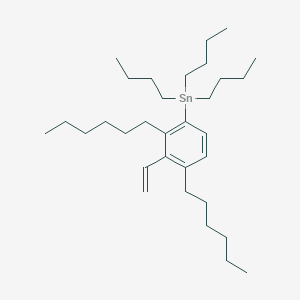
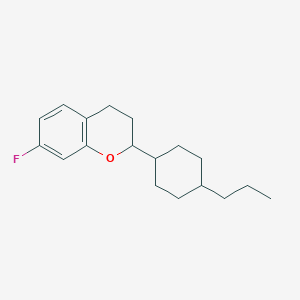

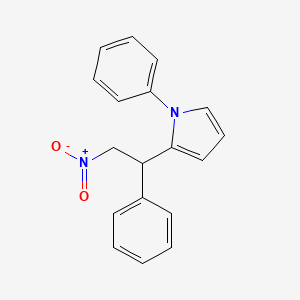

![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
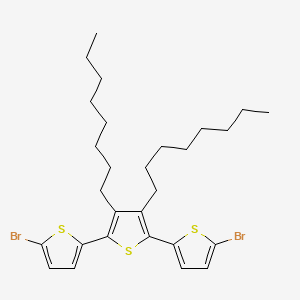
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)

![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
